

Chemical structure and properties of JHU37152

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Compound of Interest

Compound Name: JHU37152

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JHU37152: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

JHU37152 is a novel, potent, and brain-penetrant agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the human M3 muscarinic DREADD (hM3Dq) and the human M4 muscarinic DREADD (hM4Di).^{[1][2]} Its high affinity and selectivity, coupled with its favorable pharmacokinetic properties, make it a valuable tool for the precise chemogenetic manipulation of neuronal activity in preclinical research. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **JHU37152**.

Chemical Structure and Properties

JHU37152, also known as J52, is a synthetic compound with the chemical name 8-chloro-11-(4-ethylpiperazin-1-yl)-1-fluoro-5H-dibenzo[b,e]^{[3][4]}diazepine.^[3] It is often supplied as a dihydrochloride salt, which is water-soluble.^[3]

Table 1: Chemical and Physical Properties of **JHU37152**

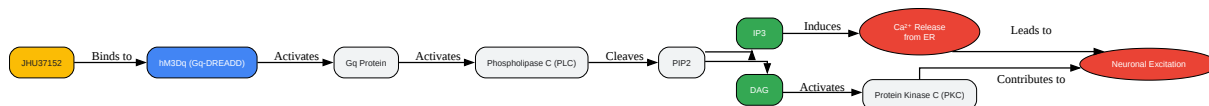
Property	Value	Reference
Chemical Name	8-chloro-11-(4-ethylpiperazin-1-yl)-1-fluoro-5H-dibenzo[b,e][3][4]diazepine	[3]
Alternative Names	J52	[2]
Molecular Formula	C19H20ClFN4	[2][3]
Molecular Weight	358.85 g/mol (freebase)	[5][6]
CAS Number	2369979-67-7 (freebase)	[2][3]
Purity	>98%	[2][3]
Solubility	Soluble in DMSO (100 mM) and ethanol (100 mM). The dihydrochloride salt is water-soluble.	[2]
Appearance	Yellow solid	[2]
SMILES	<chem>CCN1CCN(CC1)C2=Nc4cc(Cl)ccc4Nc3cccc(F)c23</chem>	[2][3]
InChI Key	NZMZJNNWMSYDNX-UHFFFAOYSA-N	[2]

Mechanism of Action

JHU37152 is a potent agonist at two types of DREADDs: the Gq-coupled hM3Dq and the Gi-coupled hM4Di. DREADDs are genetically engineered G-protein coupled receptors (GPCRs) that are unresponsive to their endogenous ligands but can be activated by specific synthetic ligands like **JHU37152**.

Activation of hM3Dq (Gq Signaling Pathway)

Upon binding to the hM3Dq receptor, **JHU37152** induces a conformational change that activates the Gq alpha subunit of the associated heterotrimeric G-protein. This initiates a downstream signaling cascade that leads to neuronal depolarization and increased excitability.

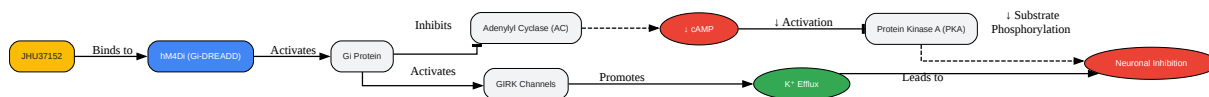


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hM3Dq (Gq) Signaling Pathway Activation by **JHU37152**.

Activation of hM4Di (Gi Signaling Pathway)

When **JHU37152** binds to the hM4Di receptor, it activates the Gi alpha subunit of the G-protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects that result in neuronal hyperpolarization and reduced excitability.



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hM4Di (Gi) Signaling Pathway Activation by **JHU37152**.

In Vitro and In Vivo Activity

JHU37152 demonstrates high affinity and potency for both hM3Dq and hM4Di DREADDs in vitro.^[1] It is also brain-penetrant and has been shown to be effective in vivo in rodents and non-human primates.

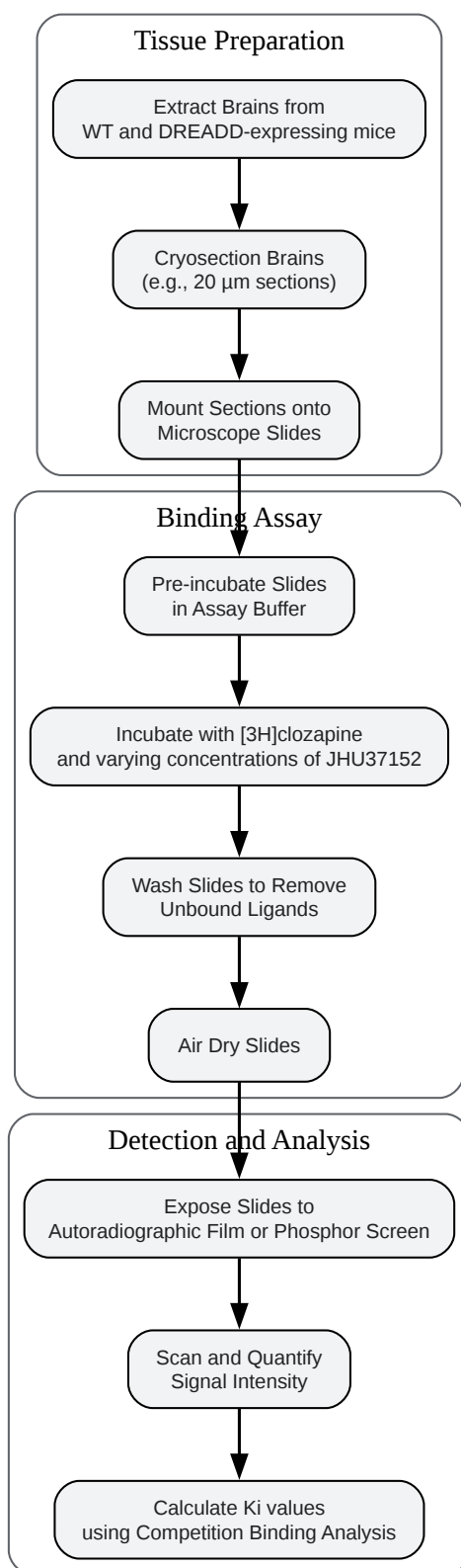
Table 2: In Vitro and In Vivo Activity of **JHU37152**

Parameter	Receptor	Value	Species	Reference
Ki (in vitro binding affinity)	hM3Dq	1.8 nM	[1]	
hM4Di	8.7 nM	[1]		
EC50 (in vitro potency)	hM3Dq	5 nM	[1]	
hM4Di	0.5 nM	[1]		
In Vivo Doses (Locomotor Activity)	D1-hM3Dq & D1-hM4Di	0.01 - 1 mg/kg (IP)	Mouse	[2]
TH-hM3Dq	0.01 - 0.3 mg/kg (IP)	Rat	[2]	

Experimental Protocols

In Situ [3H]clozapine Displacement Assay

This assay is used to determine the binding affinity of **JHU37152** to DREADDs expressed in brain tissue by measuring its ability to displace the radioligand [3H]clozapine.



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Workflow for In Situ [3H]clozapine Displacement Assay.

Methodology:

- Tissue Preparation:
 - Brains from wild-type (WT) and DREADD-expressing mice are rapidly extracted, frozen, and sectioned on a cryostat (e.g., 20 μ m thick sections).
 - Sections are thaw-mounted onto microscope slides.
- Binding Assay:
 - Slides are pre-incubated in an appropriate assay buffer.
 - Sections are then incubated with a fixed concentration of [3H]clozapine and a range of concentrations of **JHU37152** (or vehicle for total binding). Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., clozapine).
 - Following incubation, slides are washed in ice-cold buffer to remove unbound radioligand.
- Detection and Analysis:
 - Slides are air-dried and apposed to autoradiographic film or a phosphor imaging screen.
 - The resulting signal is quantified using densitometry.
 - The concentration of **JHU37152** that inhibits 50% of the specific binding of [3H]clozapine (IC50) is determined and used to calculate the inhibitory constant (Ki).

Locomotor Activity Assessment in Mice

This experiment evaluates the in vivo effect of **JHU37152** on motor behavior in mice expressing DREADDs in specific neuronal populations.

Methodology:

- Animal Preparation:

- Use mice genetically modified to express hM3Dq or hM4Di in the neurons of interest (e.g., D1-receptor expressing neurons). Wild-type littermates should be used as controls.
- Habituate the mice to the testing environment (e.g., open field arena) for a set period before the experiment.
- Drug Administration:
 - Prepare a solution of **JHU37152** in a suitable vehicle (e.g., saline).
 - Administer **JHU37152** or vehicle via intraperitoneal (IP) injection at the desired doses (e.g., 0.01 - 1 mg/kg).[2]
- Data Acquisition:
 - Immediately after injection, place the mouse in the open field arena.
 - Record locomotor activity using an automated tracking system for a specified duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, ambulatory time, and rearing frequency.
- Data Analysis:
 - Analyze the collected data to compare the locomotor activity between **JHU37152**-treated and vehicle-treated groups for both DREADD-expressing and wild-type mice.
 - Statistical analysis (e.g., ANOVA) should be performed to determine the significance of any observed effects.

Conclusion

JHU37152 is a highly valuable research tool for the chemogenetic manipulation of neuronal circuits. Its high potency, selectivity, and in vivo efficacy allow for precise control over neuronal activity, enabling detailed investigations into the causal roles of specific cell populations in a variety of physiological and behavioral processes. The information and protocols provided in this guide are intended to facilitate the successful implementation of **JHU37152** in neuroscience research.

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